Bupivacaine Hydrochloride (CAS 18010-40-7) is a highly potent, long-acting amide-type local anesthetic characterized by its high lipid solubility and extensive protein binding (approximately 95%). As the hydrochloride salt of bupivacaine, it is specifically engineered to overcome the poor aqueous solubility of the free base, making it the industry standard for formulating stable, clear aqueous injectables. Its physicochemical profile—specifically a pKa of 8.1 and high affinity for voltage-gated sodium channels—grants it a significantly longer duration of action and higher potency compared to benchmark amides like lidocaine [1]. For procurement professionals and formulation scientists, Bupivacaine Hydrochloride represents the critical raw material for prolonged regional anesthesia, epidural blocks, and post-operative pain management solutions where extended efficacy and reliable aqueous processability are non-negotiable [2].
Generic substitution of Bupivacaine Hydrochloride with other amide anesthetics or alternative forms fundamentally alters both manufacturing workflows and clinical performance. Attempting to use Bupivacaine free base instead of the hydrochloride salt results in severe solubility bottlenecks, typically forcing manufacturers into complex, high-cost liposomal encapsulation processes rather than straightforward aqueous dissolution[1]. Substituting with a shorter-acting agent like Lidocaine Hydrochloride sacrifices the prolonged duration of action, necessitating either continuous infusion pumps or repeated dosing, which increases clinical overhead and toxicity risks. Furthermore, replacing it with its closest structural analog, Ropivacaine Hydrochloride, fails in surgical scenarios requiring profound motor blockade; ropivacaine's lower lipid solubility yields a faster offset of motor block and greater sensory-motor differentiation, making it inadequate when complete patient immobilization is required[2].
For pharmaceutical manufacturing, the choice between the free base and the hydrochloride salt dictates the entire formulation strategy. Bupivacaine Hydrochloride achieves an aqueous solubility of 40–50 mg/mL (at pH 1.8–6.0), whereas Bupivacaine free base is practically insoluble in water [1]. This high solubility allows the HCl salt to be directly formulated into standard 2.5 mg/mL to 7.5 mg/mL (0.25% to 0.75%) clear aqueous solutions, completely bypassing the need for the complex liposomal carrier systems required to solubilize the free base [2].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Bupivacaine HCl: 40–50 mg/mL |
| Comparator Or Baseline | Bupivacaine free base: Practically insoluble |
| Quantified Difference | Orders of magnitude higher solubility enabling direct aqueous dissolution |
| Conditions | Aqueous medium, pH 1.8–6.0 |
Procuring the hydrochloride salt is mandatory for cost-effective, standard aqueous injectable manufacturing without specialized lipid-encapsulation infrastructure.
Bupivacaine Hydrochloride offers a drastically longer duration of action compared to baseline amides like Lidocaine. This is quantitatively driven by its high plasma protein binding affinity (95%), which keeps the drug localized at the neural membrane for extended periods. In clinical models, Bupivacaine provides an anesthetic duration of 180 to 360 minutes, compared to Lidocaine's 30 to 120 minutes and 64% protein binding[1]. This prolonged efficacy is a primary driver for selecting Bupivacaine in long-duration procedures.
| Evidence Dimension | Duration of Action & Protein Binding |
| Target Compound Data | 180–360 minutes (95% protein binding) |
| Comparator Or Baseline | Lidocaine: 30–120 minutes (64% protein binding) |
| Quantified Difference | Up to 3x longer duration of action and 31% higher protein binding |
| Conditions | Peripheral nerve block and local infiltration models |
Allows buyers to formulate long-acting products that reduce the need for continuous infusion pumps or frequent clinical re-dosing.
When complete motor immobilization is required, Bupivacaine Hydrochloride outperforms its closest analog, Ropivacaine. Bupivacaine possesses higher lipid solubility, allowing it to penetrate large, myelinated A-alpha motor fibers more effectively. In a comparative study of combined femoral and sciatic nerve blocks, 0.5% Bupivacaine yielded a mean motor block duration of 242.67 ± 6.39 minutes, whereas 0.5% Ropivacaine achieved only 192.83 ± 4.86 minutes [1].
| Evidence Dimension | Motor Block Duration |
| Target Compound Data | Bupivacaine 0.5%: 242.67 ± 6.39 minutes |
| Comparator Or Baseline | Ropivacaine 0.5%: 192.83 ± 4.86 minutes |
| Quantified Difference | Approx. 50 minutes (25%) longer motor block duration |
| Conditions | Combined femoral and sciatic nerve block (posterior approach) |
Critical for selecting the active pharmaceutical ingredient in surgical indications where sustained patient immobilization is as important as pain relief.
Due to its high lipid solubility and strong affinity for voltage-gated sodium channels, Bupivacaine Hydrochloride is approximately four times as potent as Lidocaine Hydrochloride in most clinical situations [1]. Consequently, Bupivacaine is highly effective at much lower concentrations (typically formulated at 0.25% to 0.75%) compared to Lidocaine (typically formulated at 1.0% to 2.0%) [2]. This high potency-to-volume ratio makes it a highly efficient raw material for bulk pharmaceutical manufacturing.
| Evidence Dimension | Relative Potency & Standard Formulation Concentration |
| Target Compound Data | Bupivacaine: 4x relative potency (used at 0.25% - 0.75%) |
| Comparator Or Baseline | Lidocaine: 1x relative potency (used at 1.0% - 2.0%) |
| Quantified Difference | 400% higher potency requiring significantly less API per dose volume |
| Conditions | Standard regional and peripheral nerve block formulations |
Enables the procurement of an API that achieves profound clinical efficacy at a fraction of the mass or volume required by baseline alternatives.
Because Bupivacaine Hydrochloride exhibits high aqueous solubility (40-50 mg/mL) unlike its free base counterpart, it is the mandatory precursor for manufacturing clear, stable, ready-to-use aqueous solutions (0.25%, 0.5%, and 0.75%) for hospital and surgical center procurement [1].
Leveraging its superior lipid solubility and extended motor blockade (lasting over 240 minutes compared to ropivacaine's ~190 minutes), this compound is the optimal choice for formulating anesthetics targeted at major joint replacements and lower limb surgeries requiring sustained immobilization [2].
Due to its 95% protein binding and 4x greater potency than lidocaine, Bupivacaine Hydrochloride is the preferred API for epidural solutions and continuous infusion systems, providing long-lasting pain relief that minimizes the frequency of clinical interventions[3].
Acute Toxic;Irritant